(1R,3R,5R)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid
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Overview
Description
(1R,3R,5R)-2-azabicyclo[320]heptane-3-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5R)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid can be achieved through several methods. One common approach involves the use of cyclopentenes and palladium-catalyzed reactions to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,5R)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(1R,3R,5R)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive molecules . Additionally, it has been applied in drug discovery as a key synthetic intermediate in several total syntheses .
Mechanism of Action
The mechanism of action of (1R,3R,5R)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact details of these interactions depend on the specific application and context in which the compound is used. Generally, it may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.1.0]hexanes: These compounds are structurally similar and have been synthesized through photochemical decomposition of CHF2-pyrazolines.
3-azabicyclo[3.1.1]heptanes: These compounds are synthesized by reduction of spirocyclic oxetanyl nitriles and have been evaluated for their properties as saturated isosteres.
Uniqueness
(1R,3R,5R)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and organic synthesis.
Properties
Molecular Formula |
C7H11NO2 |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-azabicyclo[3.2.0]heptane-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-3-4-1-2-5(4)8-6/h4-6,8H,1-3H2,(H,9,10) |
InChI Key |
BDLGSQLNAHOHEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CC(N2)C(=O)O |
Origin of Product |
United States |
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